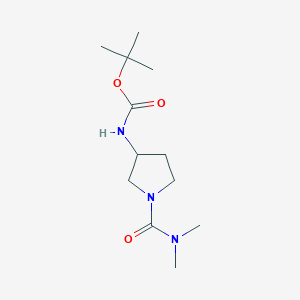

tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate

Descripción

tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine core substituted with a dimethylcarbamoyl group at the 1-position and a tert-butyloxycarbonyl (Boc)-protected amine at the 3-position. This compound is structurally significant in medicinal chemistry as a versatile intermediate for drug discovery, particularly in the synthesis of protease inhibitors, kinase modulators, and peptide mimetics.

Propiedades

Fórmula molecular |

C12H23N3O3 |

|---|---|

Peso molecular |

257.33 g/mol |

Nombre IUPAC |

tert-butyl N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16) |

Clave InChI |

FHUBDEHTPCQZNQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)N(C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de carbamato de tert-butilo (1-(dimetilcarbamoil)pirrolidin-3-il) generalmente implica la reacción de carbamato de tert-butilo con un derivado de pirrolidina adecuado en condiciones controladas . La reacción se lleva a cabo a menudo en presencia de una base y un solvente como diclorometano o tetrahidrofurano. La mezcla de reacción se purifica luego usando técnicas como cromatografía en columna para obtener el producto deseado.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El proceso se optimiza para un alto rendimiento y pureza, con estrictas medidas de control de calidad implementadas para garantizar la coherencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones: El carbamato de tert-butilo (1-(dimetilcarbamoil)pirrolidin-3-il) puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio, etanol.

Sustitución: Nucleófilos como aminas, alcoholes y tioles en presencia de una base.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Química: En química, el carbamato de tert-butilo (1-(dimetilcarbamoil)pirrolidin-3-il) se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sirve como grupo protector para aminas y participa en varias reacciones de síntesis orgánica .

Biología: En la investigación biológica, este compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión al receptor. Se utiliza en el desarrollo de nuevos productos farmacéuticos y como una herramienta para estudiar vías bioquímicas .

Medicina: En medicina, el carbamato de tert-butilo (1-(dimetilcarbamoil)pirrolidin-3-il) se investiga por sus posibles aplicaciones terapéuticas. Puede utilizarse en el diseño de nuevos medicamentos que se dirigen a enfermedades o afecciones específicas .

Industria: En aplicaciones industriales, este compuesto se utiliza en la producción de productos químicos y materiales especiales. También se utiliza en el desarrollo de nuevos catalizadores y como intermedio en la síntesis de otros compuestos valiosos .

Mecanismo De Acción

El mecanismo de acción del carbamato de tert-butilo (1-(dimetilcarbamoil)pirrolidin-3-il) implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o modular la función del receptor al interactuar con los sitios de unión . Estas interacciones pueden provocar cambios en las vías bioquímicas y los procesos celulares, lo que da como resultado los efectos biológicos observados.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate with three structurally related carbamate derivatives, highlighting key differences in functional groups, physicochemical properties, and applications.

Table 1: Comparative Analysis of Carbamate Derivatives

Structural and Functional Differences

Target Compound vs. Biphenyl Derivative :

The biphenyl analog replaces the pyrrolidine-dimethylcarbamoyl motif with a hydrophobic biphenyl group and a hydroxyl substituent. This increases logP (3.2–3.8 vs. 1.8–2.5), reducing aqueous solubility but enhancing membrane permeability. The hydroxyl group may confer hydrogen-bonding capacity, albeit at the cost of oxidative instability.- Target Compound vs. Pyridine Derivative : The pyridine-based compound exhibits aromaticity and electron-withdrawing methoxy groups, lowering logP (1.5–2.0) and improving solubility in polar solvents.

Target Compound vs. RBM5-188 :

RBM5-188 incorporates a hydroxypyrrolidine and a thiazole-containing benzyl group, enabling proteolysis-targeting applications. Its higher molecular weight (~545.6 vs. ~284.3) and lipophilicity (logP 3.5–4.0) suggest specialized pharmacokinetic challenges compared to the target compound.

Physicochemical and Stability Trends

Stability :

The Boc group in the target compound and pyridine derivative enhances resistance to hydrolysis. In contrast, RBM5-188’s hydroxy group and tertiary amide render it prone to enzymatic degradation . The biphenyl derivative’s hydroxyl group may necessitate inert storage conditions to prevent oxidation .- Solubility and logP: The pyridine derivative’s polar methoxy groups improve solubility in acetonitrile or methanol, whereas the target compound’s pyrrolidine core balances moderate solubility in DMSO. The biphenyl and thiazole analogs exhibit markedly lower aqueous solubility due to hydrophobic substituents.

Actividad Biológica

tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound notable for its structural complexity, which includes a pyrrolidine ring and a tert-butyl carbamate moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor and neuroprotective agent. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate is , with a molecular weight of 226.32 g/mol. The compound features a tert-butyl group, which enhances lipophilicity, and a dimethylcarbamoyl group that may improve solubility and bioavailability.

Enzyme Inhibition

Research indicates that compounds with similar structures to tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate exhibit significant inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE). AChE inhibitors are of great interest in treating neurological disorders such as Alzheimer’s disease.

- Acetylcholinesterase Inhibition : Studies have shown that related compounds can inhibit AChE with varying potency. For instance, certain derivatives have reported IC50 values ranging from 6.29 µg/mL to 109 µg/mL, indicating their effectiveness as potential therapeutic agents against cholinergic dysfunctions .

Neuroprotective Properties

The structural characteristics of tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate suggest potential neuroprotective effects. Compounds containing pyrrolidine rings have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

- Study on Pyrrolidine Derivatives : A study evaluated various pyrrolidine-based compounds for their neuroprotective properties and found that those with carbamate functionalities exhibited significant protective effects against neuronal cell death induced by oxidative stress.

- Enzyme Inhibition Profile : Another research focused on the synthesis of novel carbamates and their inhibitory activity against AChE. The findings indicated that modifications to the pyrrolidine structure could enhance enzyme inhibition, suggesting a structure-activity relationship that could be exploited in drug design .

Comparative Analysis of Biological Activities

| Compound Name | Structure | AChE Inhibition (IC50 µg/mL) | Neuroprotective Activity |

|---|---|---|---|

| tert-Butyl (1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate | Structure | TBD | TBD |

| Pyrrolidine derivative A | Similar structure | 6.29 - 109 | Significant |

| Pyrrolidine derivative B | Similar structure | TBD | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.